molecular formula C6H12N2O3 B13793355 L-Asparagine,N-methyl-,methylester(9CI)

L-Asparagine,N-methyl-,methylester(9CI)

Cat. No.: B13793355
M. Wt: 160.17 g/mol
InChI Key: QQJXZTIWNZMSPG-BYPYZUCNSA-N
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Description

L-Asparagine,N-methyl-,methylester(9CI) is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of L-asparagine, where the amino group is methylated and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine,N-methyl-,methylester(9CI) can be synthesized through the methylation of L-asparagine followed by esterification. The typical synthetic route involves the following steps:

    Methylation: L-asparagine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methyl-L-asparagine.

    Esterification: The N-methyl-L-asparagine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield L-Asparagine,N-methyl-,methylester(9CI).

Industrial Production Methods

Industrial production of L-Asparagine,N-methyl-,methylester(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine,N-methyl-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of L-Asparagine,N-methyl-,methylester(9CI).

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Asparagine,N-methyl-,methylester(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-Asparagine,N-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as asparaginase, leading to the formation of aspartate and ammonia. This process is crucial in the metabolism of toxic ammonia in the body and plays a role in various biochemical pathways.

Comparison with Similar Compounds

L-Asparagine,N-methyl-,methylester(9CI) can be compared with other similar compounds such as:

    L-Asparagine: The parent compound without methylation and esterification.

    N-Methyl-L-asparagine: L-asparagine with only the amino group methylated.

    L-Asparagine methyl ester: L-asparagine with only the carboxyl group esterified.

Uniqueness

L-Asparagine,N-methyl-,methylester(9CI) is unique due to the presence of both methylation and esterification, which can influence its chemical properties and biological activity. This dual modification can enhance its stability, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate

InChI

InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1

InChI Key

QQJXZTIWNZMSPG-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CC(=O)N)C(=O)OC

Canonical SMILES

CNC(CC(=O)N)C(=O)OC

Origin of Product

United States

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